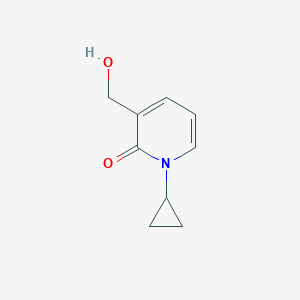
1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one is an organic compound that features a cyclopropyl group, a hydroxymethyl group, and a dihydropyridinone ring
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one include other cyclopropyl-substituted dihydropyridinones and hydroxymethyl derivatives. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- Cyclopropyl-substituted pyridines
- Hydroxymethyl-substituted pyridones
- Other dihydropyridinone derivatives
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(hydroxymethyl)pyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c11-6-7-2-1-5-10(9(7)12)8-3-4-8/h1-2,5,8,11H,3-4,6H2 |
Clave InChI |
DEUPSLCPZGPEBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC=C(C2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)







![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)




